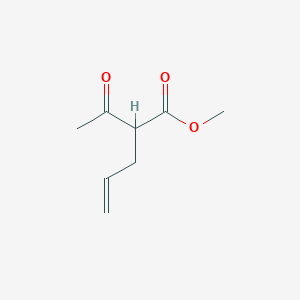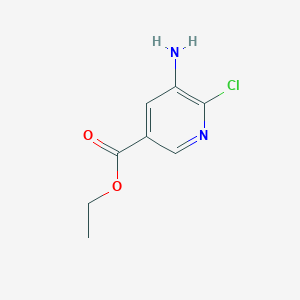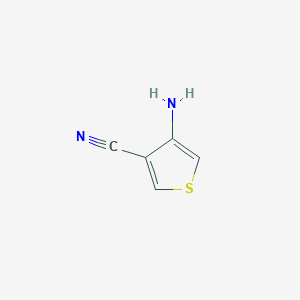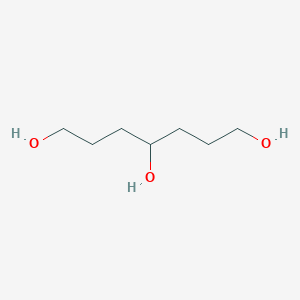
(4-Bromophenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromophenyl)phosphinic acid” is a chemical compound with the molecular formula C6H6BrO2P . It appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
Phosphinic acid derivatives are generally prepared by the reaction of hypophosphorous acid on alkene or alkyne (hydrophosphonation), by its addition on aldehyde or imine, or by hydrolysis of alkyl or aryldichlorophosphine . A hydrophosphinilation reaction of α-olefin vinylidene dimers can be carried out under controlled conditions to form β-branched mono-alkyl phosphinic acids .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H6BrO2P . The molecular weight of the compound is 236.99 .
Chemical Reactions Analysis
Phosphinic acids and their derivatives are known to play significant roles in many different areas of life science . They are used in the synthesis of bioactive compounds and have been used in various chemical reactions, including Pd-catalyzed reactions, copper-catalyzed P-arylation, and reactions involving radical formation .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . The melting point ranges from 200.0 to 204.0°C .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Phosphinic acids and their derivatives are still underused functional groups for the development of bioactive compounds . They are considered promising for the development of new medicines or crop protection chemicals . The synthetic aspects and the biological activities of such compounds reported in the literature between 2008 and 2013 are also described .
Eigenschaften
CAS-Nummer |
39238-95-4 |
|---|---|
Molekularformel |
C6H5BrO2P+ |
Molekulargewicht |
219.98 g/mol |
IUPAC-Name |
(4-bromophenyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C6H4BrO2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H/p+1 |
InChI-Schlüssel |
WRIAPNZWQKCCGT-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1[P+](=O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1[P+](=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



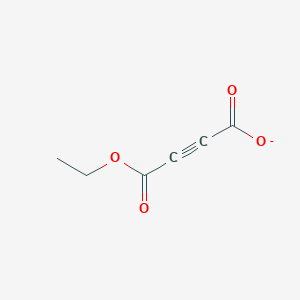

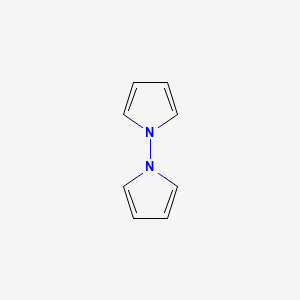
![4H-1-Benzopyran-4-one, 2-[6-(diethylamino)-2-benzofuranyl]-3-hydroxy-](/img/structure/B3190050.png)
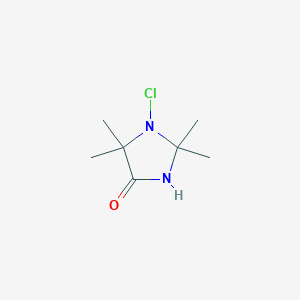
![Ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3190064.png)
